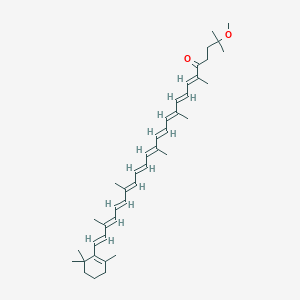

![molecular formula C19H18ClN5O7S3 B1262230 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1262230.png)

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

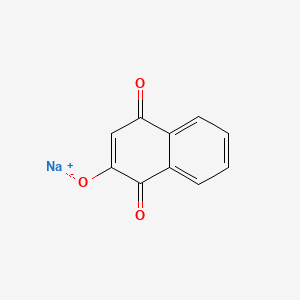

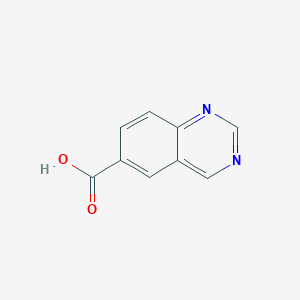

Ceftiofur Hydrochloride is the hydrochloride salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound, a derivative of cephalosporin antibiotics, has been studied for its synthesis and characterization using various analytical techniques. Ghulam Fareed et al. (2012) reported the synthesis of a similar compound by condensation of ceftriaxone disodium with 4-hydroxybenzaldehyde, elucidating its structure using LCMS, 1 H-NMR, and CHN techniques (Fareed, Kalhoro, Versiani, Afza, & Fareed, 2012).

Potential Drug Carrier

- Lorena Blau et al. (2008) synthesized a new cephalosporin derivative that can be used as a carrier for a wide range of drugs containing an amino group. This includes the synthesis of an intermediate product and an antimalarial primaquine prodrug (Blau, Menegon, Ferreira, Ferreira, Boffo, Tavares, Heleno, & Chung, 2008).

Molecular Structure Studies

- The molecular structure and vibrational spectroscopic studies of a related compound, 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, have been conducted. M. Ramalingam et al. (2011) used quantum chemical calculations to study the geometrical structure and vibrational wavenumbers, suggesting NLO behavior (Ramalingam, Sethuraman, & Sundaraganesan, 2011).

Antibacterial and Antifungal Activities

- N. Sharma et al. (2010) synthesized derivatives of cephalosporin acid, including compounds structurally similar to the queried compound, and evaluated their antibacterial and antifungal activities. They found that some compounds exhibited significant bactericidal activity (Sharma, Aggarwal, Bhati, & Kumar, 2010).

Application in Pharmacokinetics

- A validated HPLC method for determining cefuroxime in human plasma was adapted and validated by A. Szlagowska et al. (2010), allowing pharmacokinetic studies in humans after oral administration of cephalosporin derivatives (Szlagowska, Kaza, & Rudzki, 2010).

Propriétés

Formule moléculaire |

C19H18ClN5O7S3 |

|---|---|

Poids moléculaire |

560 g/mol |

Nom IUPAC |

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+; |

Clé InChI |

KEQFDTJEEQKVLM-YDLOHEMZSA-N |

SMILES isomérique |

CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

SMILES canonique |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

Synonymes |

ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

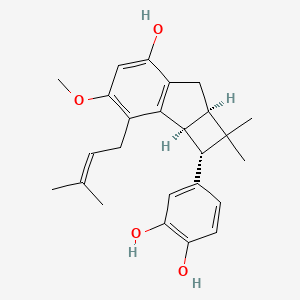

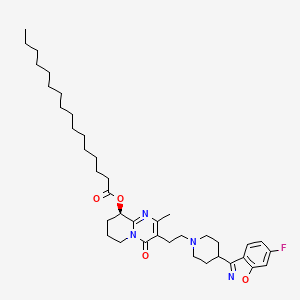

![N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1262152.png)

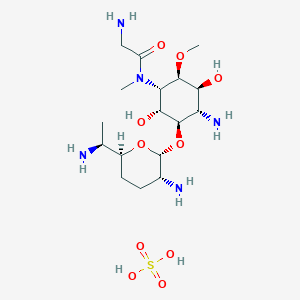

![N-[(6aR,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1262170.png)